4,4'-Bis(maleimido)-1,1'-biphenyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

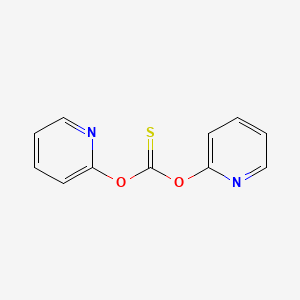

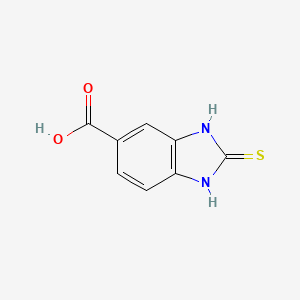

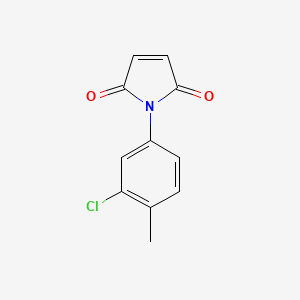

“4,4’-Bis(maleimido)-1,1’-biphenyl”, also known as 4,4’-Bismaleimidodiphenylmethane (BMDM), is a chemical compound with the molecular formula C21H14N2O4 . It is a solid at room temperature and has a molecular weight of 358.35 g/mol . It is used in various applications due to its unique properties .

Synthesis Analysis

The synthesis of BMDM has been studied in the context of its application along with Zinc Oxide (ZnO) to cure Chlorinated Isobutylene-Isoprene Rubber (CIIR) . The curing behavior was investigated using an oscillating disk rheometer and differential scanning calorimetry analysis .Molecular Structure Analysis

The molecular structure of BMDM has been investigated in several studies. For instance, interactions between BMDM and human serum albumin/lysozyme were investigated using fluorescence and computational methods . Another study used BMDM as an anti-reversion agent in a sulphur-cured natural rubber system .Chemical Reactions Analysis

BMDM has been applied along with ZnO to cure CIIR . The rate of curing, as well as the extent of curing between CIIR and ZnO, has remarkably increased in the presence of BMDM . The Diels–Alder reaction between the in situ formed conjugated diene butyl from CIIR/ZnO with the maleic moieties of BMDM has been identified as a primary reason for the higher rate and state of cure .Physical and Chemical Properties Analysis

BMDM is a solid at room temperature . It has a molecular weight of 358.35 g/mol . The vulcanizates containing BMDM have exhibited high thermal degradation temperature and good retention of the mechanical properties even after 7 days of thermal ageing .Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]phenyl]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O4/c23-17-9-10-18(24)21(17)15-5-1-13(2-6-15)14-3-7-16(8-4-14)22-19(25)11-12-20(22)26/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUOGTWMGGLRID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279677 |

Source

|

| Record name | 1,1'-([1,1'-Biphenyl]-4,4'-diyl)di(1H-pyrrole-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3278-30-6 |

Source

|

| Record name | NSC13696 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-([1,1'-Biphenyl]-4,4'-diyl)di(1H-pyrrole-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-{[(4-Methylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361441.png)

![(2E)-4-[(3-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361454.png)

![4-[4-(3-Carboxy-acryloyl)-piperazin-1-yl]-4-oxo-but-2-enoic acid](/img/structure/B1361456.png)